Methyl 3-(piperidine-1-sulfonyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-13(15)11-6-5-7-12(10-11)19(16,17)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVFVRZACUFIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Piperidine 1 Sulfonyl Benzoate and Analogues
Strategies for the Construction of the Benzoyl Ester Moiety
The formation of the methyl benzoate (B1203000) core is a critical aspect of the synthesis, which can be achieved either by direct esterification of a pre-functionalized benzoic acid or by functionalization of a pre-existing methyl benzoate ring.
Esterification Reactions for Methyl Benzoate Formation
The direct conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The most common method for this purpose is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). studylib.netpbworks.com This is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. tcu.edu This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction. studylib.net
For a substrate like 3-(piperidine-1-sulfonyl)benzoic acid, the Fischer esterification would be a viable method for the final step in a convergent synthesis. The reaction involves protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. pbworks.com
Table 1: General Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
| Carboxylic Acid | 1 equivalent | Starting material |
| Methanol | Large excess (solvent) | Reagent and drives equilibrium |
| Acid Catalyst | Catalytic amount (e.g., H₂SO₄) | Activates the carboxylic acid |
| Temperature | Reflux | To increase reaction rate |
| Reaction Time | Several hours | To reach equilibrium |
Microwave-assisted esterification has also emerged as an efficient alternative to conventional heating, often leading to significantly reduced reaction times and improved yields for substituted benzoic acids. academicpublishers.org
Functionalization of the Benzoic Acid Ring for Sulfonylation
An alternative approach involves starting with a simpler benzoic acid derivative and introducing the sulfonyl group at a later stage. A key precursor for this strategy is 3-(chlorosulfonyl)benzoic acid. This intermediate can be synthesized from various starting materials, though the direct chlorosulfonation of benzoic acid can be challenging due to the deactivating nature of the carboxylic acid group.
A more common route to related sulfonyl chlorides involves the diazotization of an aminobenzoic acid followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source. For the synthesis of the analogous methyl 2-(chlorosulfonyl)benzoate, a continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) has been shown to be highly efficient. researchgate.net
Once the sulfonyl chloride functionality is in place on the benzoic acid ring, the subsequent reaction with piperidine (B6355638) would yield 3-(piperidine-1-sulfonyl)benzoic acid, which can then be esterified as described above.
Synthesis of the Piperidine-1-sulfonyl Fragment
The formation of the sulfonamide bond between the benzene (B151609) ring and the piperidine moiety is a robust and well-established chemical transformation.
Derivatization of Piperidine with Sulfonyl Chlorides
The most direct method for the synthesis of the piperidine-1-sulfonyl group is the reaction of piperidine with an appropriately substituted benzenesulfonyl chloride. In the context of a linear synthesis of Methyl 3-(piperidine-1-sulfonyl)benzoate, this would involve the reaction of piperidine with methyl 3-(chlorosulfonyl)benzoate. ambeed.com
This reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. nih.gov
Optimized Reaction Conditions for Sulfonamide Formation
The reaction between a sulfonyl chloride and an amine is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. researchgate.net The choice of base and solvent can influence the reaction rate and yield. Common bases include pyridine (B92270), triethylamine (B128534) (TEA), or even an excess of the amine nucleophile itself. cbijournal.com
The reaction is often performed in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature or slightly elevated temperatures to ensure complete reaction. cbijournal.com For instance, a general procedure for the synthesis of aryl sulfonamides involves dissolving the amine in the chosen solvent, adding the base, and then slowly adding the sulfonyl chloride. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
Table 2: Typical Conditions for Sulfonamide Formation
| Reagent/Condition | Role/Purpose |
| Sulfonyl Chloride | Electrophile |
| Piperidine | Nucleophile |
| Base (e.g., Pyridine, TEA) | HCl scavenger |
| Solvent (e.g., DCM, THF) | Reaction medium |
| Temperature | Room temperature to mild heating |
Convergent and Linear Synthesis Approaches to the Target Compound
Both convergent and linear strategies can be effectively employed for the synthesis of this compound.
A linear synthesis would involve a step-by-step modification of a single starting material. For example, one could start with methyl benzoate, introduce a chlorosulfonyl group at the meta position to form methyl 3-(chlorosulfonyl)benzoate, and then react this intermediate with piperidine to yield the final product. A similar linear approach is exemplified by the synthesis of methyl 4-(piperidine-1-carbonyl)benzoate, where 4-(methoxycarbonyl)benzoic acid is first converted to its acid chloride and then reacted with piperidine. nih.gov This highlights the principle of building the molecule sequentially on a pre-existing core.
The choice between a linear and a convergent approach would depend on factors such as the availability of starting materials, the efficiency of the individual reaction steps, and the ease of purification of the intermediates.
Exploration of Diverse Coupling Reactions
The formation of the aryl sulfonamide linkage is central to the synthesis of this compound. While the classical approach involves the reaction of a pre-formed aryl sulfonyl chloride with an amine, contemporary research has focused on transition-metal-catalyzed cross-coupling reactions which offer milder conditions and broader substrate scopes. nih.gov These methods allow for the convergent synthesis of analogues by varying both the aromatic and amine components. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for constructing the C-S bond essential for the aryl sulfonamide scaffold. Several strategies have been developed:
Coupling of Aryl Halides: Aryl halides can be coupled with sulfinamide precursors using palladium catalysts under mild conditions. nih.govacs.org This modular approach is notable for its high functional group tolerance. nih.govacs.org
From Boronic Acids: A palladium-catalyzed Suzuki-Miyaura type cross-coupling can be employed to prepare aryl sulfonyl chlorides from arylboronic acids and a chlorosulfonyl synthon. nih.gov The resulting sulfonyl chloride can then be reacted in situ with an amine like piperidine to yield the final sulfonamide. nih.gov This method is inherently regioselective, allowing access to substitution patterns not achievable through classical electrophilic aromatic substitution. nih.gov
From Aryl Nonaflates: Primary sulfonamides can be coupled with aryl nonaflates in a palladium-catalyzed reaction. organic-chemistry.org This method is tolerant of a wide array of functional groups, including esters, ketones, and nitriles, making it valuable for creating complex analogues. organic-chemistry.org
Using Sulfur Dioxide Surrogates: The use of stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), allows for the palladium-catalyzed coupling of aryl iodides to form ammonium (B1175870) sulfinates. organic-chemistry.org These intermediates can be converted to sulfonamides in a one-pot process by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org
Table 1: Overview of Palladium-Catalyzed Sulfonamide Synthesis Methods
| Method | Aryl Source | Sulfur/Amine Source | Key Features | Reference |
|---|---|---|---|---|
| Sulfinamide Synthesis | Aryl Halides | N-Sulfinylamines | Mild conditions, high functional group tolerance. | nih.govacs.org |
| Chlorosulfonylation | Arylboronic Acids | [SO₂Cl]⁺ Synthon, then Amine | Inherently regioselective, in situ amination possible. | nih.gov |
| Sulfonamidation | Aryl Nonaflates | Primary Sulfonamides | Tolerant of diverse functional groups, avoids genotoxic intermediates. | organic-chemistry.org |
| One-Pot Sulfination/Oxidation | Aryl Iodides | DABSO, then Amine/Bleach | Avoids unstable sulfonyl chloride intermediates. | organic-chemistry.org |
Copper-Catalyzed Reactions: Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for forming the S-N bond in sulfonamides.
N-Arylation of Sulfonamides: The direct N-arylation of primary or secondary sulfonamides with (hetero)aryl halides can be achieved using a copper catalyst, often in combination with specific ligands like oxalamides. nih.govresearchgate.net This approach directly forms the desired S-N bond with the aromatic partner.
Decarboxylative Halosulfonylation: A novel one-pot strategy involves the copper-catalyzed conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in the same vessel. acs.org This method leverages readily available starting materials, merging traditional amide coupling partners to generate sulfonamides. acs.org
Other Modern Methodologies: The field continues to evolve with the introduction of new catalytic systems.
Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for C-H activation to functionalize aryl sulfonamides, demonstrating the potential for late-stage modification of these structures. nih.gov They are also effective in nitrogen-atom transfer reactions, such as aziridination. acs.org
Photocatalysis: Photo-driven C-N cross-coupling reactions represent another frontier, with methods being developed for the synthesis of sulfonamides from precursors like aryl triflates. rsc.org
Stereochemical Considerations in Synthetic Route Design
While this compound itself is an achiral molecule, the synthesis of its analogues, particularly those with substituents on the piperidine ring, requires careful consideration of stereochemistry. The spatial arrangement of atoms in these analogues can significantly influence their biological activity. Synthetic strategies must therefore be designed to control the formation of stereocenters, leading to specific diastereomers (e.g., cis/trans) or enantiomers (e.g., R/S).
Diastereoselective Synthesis of Substituted Piperidines: The relative stereochemistry of substituents on the piperidine ring is often controlled during the synthesis of the ring itself. A common method for preparing substituted piperidines is the catalytic hydrogenation of corresponding substituted pyridines. The choice of catalyst and reaction conditions can profoundly influence the diastereomeric outcome. whiterose.ac.uknih.gov
For instance, the reduction of a disubstituted pyridine using a Palladium on carbon (Pd/C) catalyst might preferentially yield the trans isomer. whiterose.ac.uk
Conversely, using a catalyst like Platinum(IV) oxide (PtO₂) can favor the formation of the cis isomer. whiterose.ac.uk
The resulting diastereomerically enriched piperidine can then be coupled with the aryl sulfonyl chloride to produce a stereochemically defined final product.
Table 2: Influence of Catalyst on Diastereoselectivity in Pyridine Hydrogenation
| Catalyst | Typical Major Diastereomer | Key Consideration | Reference |
|---|---|---|---|
| 10% Pd/C | trans | Commonly used heterogeneous catalyst. | whiterose.ac.uk |
| PtO₂ (Adams' catalyst) | cis | Effective for producing thermodynamically favored isomers. | whiterose.ac.uk |
Enantioselective Synthesis: For the synthesis of chiral, non-racemic analogues, enantioselective methods are required.
Chemo-enzymatic Approaches: A powerful modern strategy combines chemical synthesis with biocatalysis. acs.orgnih.gov For example, the asymmetric dearomatization of activated pyridines can be achieved using a cascade of enzymes, such as an amine oxidase and an ene imine reductase. acs.orgnih.gov This one-pot process can convert N-substituted tetrahydropyridines into highly stereo-defined substituted piperidines with excellent enantiomeric excess. acs.orgnih.gov
Chiral Starting Materials: An alternative approach is to begin the synthesis with a readily available chiral starting material, such as an amino acid. nih.gov The inherent stereochemistry of the starting material is then carried through the synthetic sequence to construct the chiral piperidine ring.
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The successful synthesis of this compound and its analogues depends critically on the effective purification and isolation of both the intermediate compounds and the final product. A combination of standard and advanced laboratory techniques is employed to remove unreacted starting materials, reagents, and byproducts.
Purification of Intermediates: Synthetic routes often involve intermediates such as substituted benzoic acids or aryl sulfonyl chlorides.
Extraction and Washing: A standard aqueous work-up is typically the first step after a reaction. This involves extracting the crude product into an organic solvent and washing it with aqueous solutions to remove impurities. For example, a wash with a saturated sodium carbonate solution can remove acidic byproducts, while a wash with dilute acid can remove basic impurities. nih.gov
Recrystallization: If the intermediate is a solid, recrystallization is a highly effective method for purification. youtube.com This technique involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. youtube.com
Hot Filtration: This technique is often used in conjunction with recrystallization to remove any insoluble impurities from the hot solution before crystallization begins. youtube.com
Purification of the Final Compound: The final product requires high purity, which is typically achieved through one or more of the following methods.
Flash Column Chromatography: This is the most common method for purifying both intermediates and final products in a research setting. nih.gov The crude mixture is loaded onto a column of a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase), often a mixture like hexane (B92381)/ethyl acetate, is passed through the column. nih.gov The components of the mixture separate based on their differing affinities for the stationary and mobile phases.
Final Recrystallization: To obtain a highly pure, crystalline final product suitable for analysis and further use, a final recrystallization step is often performed after chromatography. youtube.com
Table 3: Common Purification Techniques in the Synthesis of Aryl Sulfonamides
| Technique | Stage of Use | Purpose | Typical Impurities Removed |
|---|---|---|---|
| Aqueous Work-up (Extraction/Washing) | Post-reaction | Initial, rough purification. | Water-soluble reagents, acidic/basic byproducts, salts. |
| Recrystallization | Intermediate / Final Product | High purification of solids. | Soluble impurities, structurally similar byproducts. |
| Flash Column Chromatography | Intermediate / Final Product | Separation of complex mixtures. | Unreacted starting materials, byproducts with different polarity. |
Advanced Spectroscopic and Structural Elucidation of Methyl 3 Piperidine 1 Sulfonyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) Spectral Analysis and Signal Assignment
A ¹H NMR spectrum of Methyl 3-(piperidine-1-sulfonyl)benzoate would be expected to provide information on the number of different types of protons, their chemical environment, and their connectivity. Analysis of chemical shifts (δ), integration values, and signal multiplicities (singlet, doublet, triplet, multiplet) would allow for the assignment of each proton to its position in the molecule.
Expected Signals:
Aromatic Protons: Four protons on the benzene (B151609) ring would likely appear in the downfield region (typically δ 7.0-8.5 ppm). Their specific shifts and coupling patterns would depend on the electronic effects of the methyl ester and sulfonylpiperidine substituents.
Methyl Protons: The three protons of the methyl ester group (-OCH₃) would be expected to appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm).
Piperidine (B6355638) Protons: The ten protons of the piperidine ring would show characteristic signals. The protons on the carbons adjacent to the nitrogen (α-protons) would be the most downfield of the piperidine signals, while the β- and γ-protons would appear further upfield. Due to the chair conformation of the piperidine ring, these signals may be complex multiplets.
A detailed data table would be constructed upon obtaining the actual spectrum.
Carbon-13 NMR (¹³C NMR) Characterization
A ¹³C NMR spectrum provides information about the different carbon environments in a molecule. For this compound, distinct signals would be expected for each unique carbon atom.
Expected Signals:
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) would appear significantly downfield (typically δ 160-170 ppm).
Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene ring, with their chemical shifts influenced by the substituents.
Methyl Carbon: The carbon of the methyl ester group (-OCH₃) would appear in the upfield region.
Piperidine Carbons: Three distinct signals would be anticipated for the piperidine ring carbons (α, β, and γ to the nitrogen), reflecting the symmetry of the ring.
A data table listing the chemical shifts for each carbon would be generated from the spectral data.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the benzene ring and within the piperidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule.
Elucidation of Molecular Formula and Fragmentation Pathways
An HRMS analysis of this compound would provide its exact mass. This experimental mass would be compared to the calculated mass for the expected molecular formula (C₁₃H₁₇NO₄S) to confirm its elemental composition with a high degree of confidence.
The mass spectrum would also show a series of fragment ions, which are formed by the breakdown of the molecular ion. The analysis of these fragmentation patterns provides valuable information about the structure of the molecule.
Plausible Fragmentation Pathways:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Cleavage of the ester group to form a benzoyl cation.
Fragmentation of the piperidine ring.
Cleavage of the C-S or S-N bonds of the sulfonamide group.
A detailed fragmentation table would be created based on the observed fragment ions in the mass spectrum.
Ionization Techniques in Mass Spectral Analysis
Various ionization techniques can be employed for the mass spectral analysis of a compound like this compound. Common soft ionization techniques that would be suitable include:
Electrospray Ionization (ESI): This is a widely used technique for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts.
Chemical Ionization (CI): This is a lower-energy ionization method than electron ionization and often results in less fragmentation, making the molecular ion peak more prominent.
The choice of ionization technique would influence the appearance of the mass spectrum, particularly the relative abundance of the molecular ion and fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.
The key functional groups of the molecule are the methyl ester, the aromatic ring, and the piperidine-1-sulfonyl group. ontosight.ai The sulfonyl group (SO₂) typically exhibits two strong, characteristic stretching vibrations. scispace.com For aryl sulfonamides, these asymmetric and symmetric stretching bands are generally observed in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net The presence of the ester group is confirmed by a strong absorption band for the carbonyl (C=O) stretch, typically found around 1720-1700 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester will also be present, usually in the 1300-1100 cm⁻¹ region. docbrown.info
Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the piperidine and methyl groups are observed just below 3000 cm⁻¹. researchgate.net The disubstituted benzene ring will also show characteristic C=C stretching bands within the 1600–1450 cm⁻¹ region. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1340 |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1160 |
| Ester (C=O) | Stretch | ~1710 |
| Ester (C-O) | Stretch | ~1280 |
| Aromatic C=C | In-plane Stretch | ~1600-1450 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H (Piperidine, Methyl) | Stretch | <3000 |
X-ray Crystallography for Solid-State Structural Determination
Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For organic compounds like this compound, several common methodologies can be employed. The choice of method depends on the compound's solubility and stability. rochester.edu
Slow Evaporation: This is the most common and straightforward technique. ufl.edu A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over several days in a vibration-free environment. mit.edu The gradual increase in concentration leads to the formation of well-ordered crystals.
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled down slowly. uni-marburg.de As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization. This can be achieved by placing the container in a Dewar flask with hot water to ensure a slow cooling rate. mit.edu
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble, and placing this solution in a sealed container with a second, more volatile solvent (an "anti-solvent") in which the compound is insoluble. ufl.edu The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystal growth. ufl.edu
Liquid-Liquid Diffusion: Similar to vapor diffusion, this method uses a binary solvent system. mit.edu A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
For this compound, a suitable solvent system might involve moderately polar solvents like ethanol, acetone, or ethyl acetate, with a non-polar anti-solvent such as hexane (B92381) or heptane (B126788) for diffusion methods.
The way molecules arrange themselves in a crystal is governed by various non-covalent intermolecular interactions. In the solid state of this compound, these interactions dictate the crystal's stability and physical properties.
Aromatic sulfonamides are known to form robust crystal structures driven primarily by hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net Although this compound lacks the classic N-H donor of primary or secondary sulfonamides, weak C-H···O hydrogen bonds are highly probable. The oxygen atoms of the sulfonyl and carbonyl groups are effective hydrogen bond acceptors. nih.gov These interactions can occur between the aromatic C-H or piperidine C-H groups of one molecule and the oxygen atoms of a neighboring molecule, creating extended networks. researchgate.net
| Interaction Type | Potential Donors/Acceptors/Participants | Significance in Crystal Packing |
|---|---|---|
| C-H···O Hydrogen Bonds | Donors: Aromatic C-H, Piperidine C-H Acceptors: Sulfonyl O, Carbonyl O | Formation of chains or dimeric motifs, stabilizing the lattice. |
| π–π Stacking | Benzene Rings | Contributes to columnar or layered arrangements, enhancing stability. |
| Van der Waals Forces | Entire Molecular Surface | General, non-directional forces that contribute to close packing. |
Computational and Theoretical Chemical Investigations of Methyl 3 Piperidine 1 Sulfonyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of Methyl 3-(piperidine-1-sulfonyl)benzoate. These theoretical studies provide a lens into the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement of atoms in a molecule. nih.govresearchgate.net For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be utilized to determine its optimized molecular geometry.
Below is an illustrative table of predicted geometric parameters for this compound, based on DFT calculations of analogous molecules.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | S-N | ~1.65 Å |
| Bond Length | S=O | ~1.45 Å |
| Bond Length | C-S | ~1.78 Å |
| Bond Angle | O=S=O | ~120° |
| Bond Angle | N-S-C | ~107° |
| Dihedral Angle | C-N-S-C | Variable (depends on conformation) |
Note: The data in this table is illustrative and based on typical values found in related structures. Specific computational studies on this compound are required for precise values.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov
For this compound, the HOMO is expected to be localized on the more electron-rich regions, such as the piperidine (B6355638) ring and the phenyl ring. Conversely, the LUMO is likely to be centered on the electron-withdrawing sulfonyl (-SO2-) and methyl benzoate (B1203000) moieties. mdpi.comsemanticscholar.org The HOMO-LUMO gap can be used to derive important quantum chemical parameters, as illustrated in the hypothetical table below.
| Parameter | Formula | Predicted Value (eV) |
| HOMO Energy (EHOMO) | - | ~ -7.0 eV |
| LUMO Energy (ELUMO) | - | ~ -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.5 eV |
| Ionization Potential (I) | -EHOMO | ~ 7.0 eV |
| Electron Affinity (A) | -ELUMO | ~ 1.5 eV |
| Global Hardness (η) | (I - A) / 2 | ~ 2.75 eV |
| Global Softness (S) | 1 / (2η) | ~ 0.18 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 eV |
Note: The data presented here is hypothetical and serves to illustrate the parameters derived from FMO analysis. Actual values would need to be determined through specific DFT calculations for this molecule.
Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netchemrxiv.org The EPS map displays regions of varying electrostatic potential on the electron density surface.
In an EPS map of this compound, distinct regions of positive and negative potential would be observed:
Negative Potential (Red/Yellow): These areas, rich in electrons, indicate sites susceptible to electrophilic attack. For this molecule, the most negative potential is expected around the oxygen atoms of the sulfonyl and ester groups due to their high electronegativity.
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms, particularly those on the piperidine ring and the methyl group, are expected to show positive electrostatic potential.
The EPS map provides a qualitative prediction of how the molecule will interact with other charged or polar species. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.govnih.gov
The piperidine ring in this compound is not static; it can adopt several conformations. The most stable conformation for a piperidine ring is typically the "chair" form. rsc.orgnih.gov MD simulations can explore the conformational landscape of the piperidine ring, revealing the energy barriers between different conformations (e.g., chair, boat, and twist-boat).
These simulations would likely confirm that the chair conformation is the most populated state at room temperature. The analysis can also reveal the influence of the bulky sulfonylbenzoate substituent on the ring's flexibility and the preference for either an axial or equatorial orientation of the substituent, which can impact its interaction with other molecules. nih.gov
MD simulations are also instrumental in profiling the non-covalent interactions between this compound molecules or with solvent molecules. nih.gov These interactions govern the physical properties of the compound in condensed phases. The primary intermolecular forces at play would be:
Van der Waals Forces: These are ubiquitous, weak interactions arising from temporary fluctuations in electron density.
Dipole-Dipole Interactions: The polar sulfonyl and ester groups create a permanent dipole moment in the molecule, leading to electrostatic interactions with other polar molecules.
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the sulfonyl and ester groups can act as hydrogen bond acceptors if placed in a protic solvent (like water or alcohols). doi.org
Understanding these interactions is crucial for predicting the compound's solubility, melting point, and behavior in a biological environment. youtube.comyoutube.com
Reaction Mechanism Elucidation via Computational Chemistry
The synthesis of this compound typically involves the reaction of 3-(methoxycarbonyl)benzenesulfonyl chloride with piperidine. Computational chemistry, particularly Density Functional Theory (DFT), serves as a crucial tool to unravel the intricate details of this transformation at a molecular level.
The key synthetic step in the formation of this compound is the nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride by the nitrogen atom of piperidine. Theoretical calculations on analogous reactions involving arenesulfonyl chlorides and amines have consistently indicated a concerted SN2-like mechanism. mdpi.comdntb.gov.ua
DFT studies on the reaction of benzenesulfonyl chloride with various nucleophiles have shown a double-well potential energy surface. This surface features a central transition state flanked by pre-reaction and post-reaction complexes, which is characteristic of an SN2 pathway. mdpi.com The transition state is the highest energy point along the reaction coordinate and represents the critical geometry where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking.
| Parameter | Value | Reference System |
| Activation Free Energy (ΔG‡) | 15-25 kcal/mol | Benzenesulfonyl chloride + Amine |
| S-N Bond Distance (Å) | 2.1 - 2.3 | Model SN2 Transition State |
| S-Cl Bond Distance (Å) | 2.4 - 2.6 | Model SN2 Transition State |
| N-S-Cl Angle (°) | ~170-180 | Model SN2 Transition State |
| Table 1: Representative Theoretical Data for the Transition State of Sulfonamide Formation. |
The geometry of the transition state is typically a distorted trigonal bipyramidal structure around the sulfur atom, with the incoming nucleophile (piperidine) and the leaving group (chloride) in apical positions. This arrangement facilitates the inversion of configuration at the sulfur center, a hallmark of the SN2 mechanism.
The sulfonyl group (-SO2-) is a key functional group in this compound, profoundly influencing its chemical properties and reactivity. Theoretical studies on molecules containing the sulfonyl group provide insights into its electronic nature and its role in directing reaction pathways.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, reveal the electronic distribution within the sulfonyl group. The sulfur atom in a sulfonyl group is highly electron-deficient due to the strong electron-withdrawing nature of the two oxygen atoms. This electrophilicity at the sulfur center is the primary driver for the nucleophilic attack by piperidine during the synthesis.
Furthermore, the sulfonyl group can participate in various non-covalent interactions, which can influence the stability of different conformations and reaction intermediates. jddtonline.info Theoretical studies on aryl sulfonyl piperazine (B1678402) derivatives have shown that the sulfonyl group can be a site of negative electrostatic potential, localized on the oxygen atoms, which can engage in hydrogen bonding and other electrostatic interactions. jddtonline.inforesearchgate.net
The reactivity of the sulfonyl group is also modulated by the substituents on the aromatic ring. In the case of this compound, the methoxycarbonyl group at the meta position will influence the electronic properties of the benzene (B151609) ring and, consequently, the reactivity of the sulfonyl chloride precursor. DFT calculations on substituted arenesulfonyl chlorides have shown that electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic substitution. mdpi.com
The following table summarizes key computational parameters that describe the electronic character and reactivity of the sulfonyl group in a model arylsulfonamide system.
| Computational Parameter | Description | Typical Calculated Value |
| Mulliken Charge on Sulfur | Indicates the partial positive charge on the sulfur atom, highlighting its electrophilicity. | +1.5 to +2.0 |
| HOMO-LUMO Energy Gap | A larger gap generally indicates higher kinetic stability. | 4-6 eV |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, identifying regions prone to electrophilic or nucleophilic attack. | Negative potential on oxygen atoms, positive potential around the sulfur atom. |
| Table 2: Representative Computational Parameters for an Arylsulfonamide. |
Structure Activity Relationship Sar Paradigms and Design Principles for the Piperidine Sulfonylbenzoate Scaffold
Impact of Piperidine (B6355638) Ring Substitutions on Molecular Recognition
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a prevalent motif in pharmaceuticals due to its ability to serve as a versatile scaffold, influence solubility, and provide vectors for interacting with target proteins. researchgate.netbohrium.com Substitutions on this ring can profoundly affect a ligand's binding affinity and selectivity through stereochemical and conformational effects.
The introduction of chiral centers on the piperidine ring can lead to enantiomers or diastereomers with markedly different biological activities. The spatial arrangement of substituents dictates how the ligand fits into a binding pocket, where even a subtle change in the orientation of a functional group can disrupt or enhance key interactions.
For instance, in studies of chiral imidazodiazepines, compounds with an (S)-methyl configuration consistently exhibited better affinities for the kappa opioid receptor (KOR) than their corresponding (R)-enantiomers. mdpi.com This highlights that the stereochemistry of a single methyl group can be a critical determinant of receptor binding. Similarly, research on 4-alkyl-4-arylpiperidine derivatives has shown that potent opioid agonists preferentially adopt an axial 4-aryl chair conformation, demonstrating a clear link between stereochemistry, preferred conformation, and biological function. rsc.org The precise orientation of substituents can either facilitate optimal engagement with receptor residues or lead to steric hindrance, thereby modulating the compound's activity.
Substituents on the piperidine ring influence its conformational equilibrium, primarily between different chair and boat forms. The energetic preference for a substituent to occupy an axial versus an equatorial position (A-value) is a key factor. Bulky, non-polar groups generally favor the less sterically hindered equatorial position.
However, the introduction of polar substituents can lead to more complex conformational behaviors. In 4-substituted piperidinium (B107235) salts, electrostatic interactions between a polar substituent (e.g., F, OH, Br) and the protonated nitrogen can stabilize the axial conformer, in some cases reversing the conformational preference observed in the non-protonated state. nih.gov Molecular mechanics calculations have confirmed that these conformational changes are driven by electrostatic interactions. nih.gov
| Compound Series | Piperidine N-Substituent (R) | Relative σ1 Affinity | Reference |
|---|---|---|---|
| Aminoethyl-Piperidines | -H | Low (Ki = 165 nM) | nih.govresearchgate.net |
| Aminoethyl-Piperidines | -CH3 | High (Ki = 7.9 nM) | nih.govresearchgate.net |
| Aminoethyl-Piperidines | -Ethyl | Low | researchgate.net |
| Aminoethyl-Piperidines | -Tosyl | Low | researchgate.net |
Modifications of the Sulfonyl and Benzoate (B1203000) Moieties
The sulfonyl and benzoate portions of the scaffold are critical for establishing interactions with the target and modulating the molecule's electronic and pharmacokinetic properties. Modifications to these groups, including isosteric replacements and substituent alterations, are key strategies in lead optimization.
The sulfonamide group is a versatile functional group in drug design. openaccesspub.org It is a non-classical bioisostere of the carboxylic acid and amide groups, sharing similarities in geometry and hydrogen-bonding capabilities. tandfonline.comzu.ac.ae Replacing a carboxylic acid with a sulfonamide can alter a compound's acidity, metabolic stability, and binding interactions. tandfonline.com For example, in one instance, replacing a carboxylic acid with a sulfonamide group increased a drug's efficacy threefold, with the IC50 value dropping from 275 nM to 100 nM. zu.ac.ae
Other functional groups can also serve as bioisosteres for the sulfonyl moiety to fine-tune a molecule's properties. The selection of a suitable bioisostere depends on the specific context of the drug-target interaction. For instance, heterocycles such as 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole have been used as carboxylic acid bioisosteres to improve oral bioavailability by reducing acidity compared to tetrazoles. Such strategies could be applied to the piperidine-sulfonylbenzoate scaffold, where the entire sulfonylbenzoate moiety might be replaced by a group that mimics its key interactions while offering improved properties.
| Bioisostere | Typical pKa Range | Relative Lipophilicity | Potential Impact | Reference |
|---|---|---|---|---|
| Carboxylic Acid | ~4-5 | Low | Baseline | |
| Tetrazole | ~5-6 | Higher | Improved potency, may reduce permeability | tandfonline.comzu.ac.ae |
| Sulfonamide | ~9-10 (weakly acidic) | Higher | Alters acidity, can improve metabolic stability | |
| 5-oxo-1,2,4-oxadiazole | ~6-7 | Higher than Tetrazole | Enhances oral bioavailability |
Substituents on the benzoate ring directly influence the molecule's electronic properties, which can affect target binding, ionization, and membrane permeability. spu.edu.sy The electronic effect of a substituent is quantified by the Hammett constant (σ), which measures its electron-donating or electron-withdrawing ability based on the dissociation of substituted benzoic acids. spu.edu.syscienceforecastoa.com
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, increase the acidity of the benzoic acid (or the interaction potential of the ester) and can participate in specific polar interactions. EWGs stabilize the carboxylate anion, making the corresponding acid stronger. scienceforecastoa.com
Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, decrease the acidity and increase the electron density of the ring. This can enhance interactions with electron-deficient regions of a binding site. scienceforecastoa.com
The position of the substituent (ortho, meta, or para) is also critical. A meta-substituent, as in the parent compound, primarily exerts an inductive effect. In contrast, ortho and para substituents can also exert resonance effects, which can more dramatically alter the electron distribution across the ring. scienceforecastoa.com In a series of sulfonyl piperazine (B1678402) LpxH inhibitors, systematic modification of substituents on an aryl ring revealed a trend of increasing potency with the increasing volume of meta-substituents (H < F < CH3 < Cl), suggesting a specific steric and electronic requirement within the binding pocket. nih.gov
| Substituent (X) | Hammett Constant (σm) | Electronic Effect | Reference |
|---|---|---|---|
| -OCH3 (Methoxy) | +0.12 | Weakly Withdrawing (Inductive) | scienceforecastoa.com |
| -CH3 (Methyl) | -0.07 | Donating | scienceforecastoa.com |
| -Cl (Chloro) | +0.37 | Withdrawing | scienceforecastoa.com |
| -CN (Cyano) | +0.56 | Strongly Withdrawing | scienceforecastoa.com |
| -NO2 (Nitro) | +0.71 | Very Strongly Withdrawing | scienceforecastoa.com |
Ligand Design Strategies Based on Scaffold Optimization
Optimizing a lead compound like methyl 3-(piperidine-1-sulfonyl)benzoate often involves strategies that go beyond simple substituent changes. Scaffold hopping is a powerful technique where the core structure (scaffold) is replaced with a structurally different moiety while preserving the key pharmacophoric features required for biological activity. nih.govbhsai.orgniper.gov.in This approach can lead to compounds with novel intellectual property, improved physicochemical properties, and better ADME (absorption, distribution, metabolism, and excretion) profiles. niper.gov.in
For the piperidine-sulfonylbenzoate scaffold, a hopping strategy might involve replacing the piperidine ring with another heterocycle, such as a piperazine or morpholine, to modulate basicity and solubility. dundee.ac.uk For example, switching from a piperidine to a piperazine was shown to be a critical element for gaining dual activity at histamine (B1213489) H3 and sigma-1 receptors. acs.org Alternatively, the entire scaffold could be replaced by a topologically similar but chemically distinct structure identified through computational methods. nih.govbhsai.org Such strategies are essential for navigating patent landscapes and overcoming challenges related to toxicity or metabolic instability encountered during lead optimization. niper.gov.in
Scaffold Hopping and Analogue Design
Scaffold hopping is a prominent strategy in drug discovery aimed at identifying isofunctional molecular structures with distinct core frameworks. niper.gov.in This approach is particularly valuable for navigating intellectual property landscapes, improving pharmacokinetic profiles, and discovering novel chemical series with enhanced biological activity. niper.gov.in For the piperidine-sulfonylbenzoate scaffold, scaffold hopping can be envisioned through several conceptual transformations.
Another avenue for scaffold hopping involves modifying the central sulfonylbenzoate core. The sulfonamide linkage, while crucial for the activity of many drugs, can sometimes be associated with off-target effects or unfavorable physicochemical properties. Researchers might explore replacing the sulfonamide with other linking groups that maintain a similar spatial arrangement of the flanking piperidine and benzoate moieties. Examples of such bioisosteric replacements could include amides, ureas, or reversed sulfonamides. nih.govnih.gov
The design of analogues based on the this compound scaffold follows a more incremental approach. This involves systematic modifications to different parts of the molecule to probe the SAR. Key areas for analogue design include:
Modification of the Benzoate Moiety: The position and nature of the methyl ester on the benzoate ring are critical. Analogues with the ester at the ortho- or para-positions, or its replacement with other functional groups like amides or carboxylic acids, can significantly impact activity.
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl groups, methoxy groups) onto the benzene (B151609) ring can modulate electronic properties and provide additional points of interaction.
The following table illustrates hypothetical analogue designs based on these principles:
| Compound ID | Modification from Parent Scaffold | Rationale for Design |
| Analogue A | Replacement of piperidine with morpholine | Modulate polarity and hydrogen bonding potential |
| Analogue B | Replacement of methyl ester with a carboxylic acid | Introduce a potential salt-forming group and alter solubility |
| Analogue C | Introduction of a chloro group at the 4-position of the benzoate ring | Explore electronic effects and potential halogen bonding |
| Analogue D | N-methylation of the piperidine ring | Investigate the impact of a quaternary amine on activity |
Rational Design Principles for Modulating Molecular Properties
Rational drug design leverages an understanding of the molecular interactions between a drug and its target to guide the design of more potent and selective compounds. slideshare.netslideshare.net For the piperidine-sulfonylbenzoate scaffold, several key molecular properties can be rationally modulated to optimize its therapeutic potential.
Lipophilicity and Solubility: The balance between lipophilicity (logP) and aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine-sulfonylbenzoate scaffold offers multiple handles for tuning these properties. For example, the introduction of polar functional groups, such as hydroxyl or amino groups, on the piperidine or benzoate moieties can increase aqueous solubility. biomedres.usbiomedres.us Conversely, adding lipophilic substituents, like alkyl or aryl groups, can increase logP. A key strategy in optimizing solubility is the introduction of basic centers that allow for salt formation. dundee.ac.uk
Metabolic Stability: The metabolic stability of a compound influences its half-life and duration of action. The piperidine and benzoate rings are potential sites of metabolic attack by cytochrome P450 enzymes. Rational design principles to enhance metabolic stability include the introduction of blocking groups, such as fluorine atoms, at metabolically labile positions. niper.gov.in Replacing a metabolically susceptible phenyl ring with a pyridyl or pyrimidyl ring can also improve metabolic stability. niper.gov.in
Target Binding Affinity and Selectivity: The ultimate goal of rational design is to enhance the binding affinity of a compound for its intended biological target while minimizing interactions with off-targets. This is achieved by optimizing the complementarity of the ligand's shape and electronic properties with the target's binding site. For the piperidine-sulfonylbenzoate scaffold, this involves a detailed understanding of the key pharmacophoric features. The sulfonamide group, for instance, can act as a hydrogen bond donor and acceptor. The piperidine ring can engage in hydrophobic or ionic interactions, while the substituted benzoate ring can participate in pi-stacking or other aromatic interactions. By systematically modifying these features and assessing the impact on biological activity, a detailed pharmacophore model can be developed to guide the design of more potent and selective analogues.
The following table summarizes rational design strategies for modulating key molecular properties of the piperidine-sulfonylbenzoate scaffold:
| Molecular Property to Modulate | Rational Design Strategy | Example Modification |
| Increased Aqueous Solubility | Introduction of polar functional groups or ionizable centers | Addition of a hydroxyl group to the piperidine ring; conversion of the ester to a carboxylic acid |
| Increased Lipophilicity | Addition of non-polar functional groups | Introduction of a tert-butyl group on the benzoate ring |
| Enhanced Metabolic Stability | Introduction of blocking groups at metabolically labile sites | Fluorination of the benzoate ring |
| Improved Target Binding Affinity | Optimization of pharmacophoric interactions | Introduction of a substituent on the piperidine ring to fill a hydrophobic pocket in the target |
| Increased Selectivity | Exploitation of structural differences between on- and off-targets | Designing analogues that sterically clash with the binding site of an off-target |
Role As a Chemical Probe and Scaffold in Academic Chemical Research
Contribution to the Discovery of Novel Chemical Entities
There is no available academic research demonstrating the use of Methyl 3-(piperidine-1-sulfonyl)benzoate as a starting point or scaffold for the discovery of novel chemical entities. While the broader class of sulfonamides has been instrumental in developing drugs for a wide range of diseases, including bacterial infections and inflammatory conditions, this specific molecule has not been featured as a key component in published discovery campaigns.
Utility in Chemical Biology as a Research Tool
Similarly, the utility of this compound as a research tool in chemical biology is not documented in the scientific literature. Chemical probes are essential for dissecting biological pathways and validating drug targets. An ideal probe possesses high potency, selectivity, and a known mechanism of action. There are no published studies that characterize this compound's biological activity profile to the extent required for it to be considered a reliable chemical probe.
Development of Derivatized Probes for Mechanistic Studies
The logical progression from a hit compound to a chemical probe often involves the synthesis of derivatives to understand its mechanism of action, identify off-targets, and enable techniques such as affinity chromatography or fluorescence imaging. The lack of initial biological data for this compound means that such derivatization efforts for mechanistic studies have not been reported in academic literature.
Future Directions in the Academic Exploration of Piperidine-Sulfonylbenzoate Scaffolds
Given the absence of foundational research on this compound, any discussion of future directions remains speculative. The potential of the broader piperidine-sulfonylbenzoate scaffold is underscored by the success of related structures in various therapeutic areas. Future academic exploration would logically begin with a comprehensive biological screening of this compound to identify any potential protein targets or cellular effects. Should any significant activity be discovered, this would open the door to a cascade of research, including:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine (B6355638), sulfonyl, and benzoate (B1203000) moieties to optimize potency and selectivity.
Target Identification and Validation: Employing chemoproteomic and other chemical biology techniques to determine the molecular target(s) of active compounds.
Probe Development: Synthesis of optimized analogs with functionalities suitable for use as chemical probes to investigate biological pathways.
Until such foundational studies are undertaken and published, this compound will likely remain a commercially available building block awaiting discovery by the academic research community.
Q & A
Q. Q1. What are the standard synthetic routes for Methyl 3-(piperidine-1-sulfonyl)benzoate, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves sulfonylation of a benzoate precursor with piperidine derivatives. A common approach includes:
- Step 1: Reacting 3-sulfobenzoic acid derivatives with piperidine in the presence of a coupling agent (e.g., HATU or DCC) under inert conditions .
- Step 2: Esterification of the carboxylic acid group using methanol and catalytic sulfuric acid.
- Optimization: Yields improve with anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and stoichiometric excess of piperidine (1.2–1.5 eq.) .
Data Contradiction Note: Some protocols report higher yields with microwave-assisted synthesis (70–80% in 2 hours) versus traditional reflux (50–60% in 12 hours) .
Q. Q2. How is this compound characterized for purity and structural confirmation?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with a C18 column, using methanol:buffer (65:35, pH 4.6) mobile phase, detects impurities at 254 nm .
- Spectroscopy:
- 1H/13C-NMR: Key peaks include the piperidine sulfonyl group (δ 3.2–3.5 ppm for CH2-SO2) and methyl ester (δ 3.8 ppm) .
- Mass Spectrometry: ESI-MS typically shows [M+H]+ at m/z 298.1 (calculated for C13H17NO4S) .
Advanced Tip: For crystallographic confirmation, SHELXL refinement (via SHELX software suite) resolves ambiguities in sulfonyl group geometry .
Advanced Research Questions
Q. Q3. How does the sulfonyl-piperidine moiety influence the compound’s biological activity in drug discovery contexts?
Methodological Answer:
- Pharmacophore Modeling: The sulfonyl group enhances hydrogen bonding with target proteins (e.g., kinases), while the piperidine ring improves solubility and BBB permeability .
- Case Study: Analogous compounds (e.g., 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine) show nanomolar inhibition of CYP3A4, suggesting metabolic stability studies are critical .
Data Limitation: Contradictory reports exist on piperidine sulfonyl derivatives’ selectivity; combinatorial screening (e.g., FRET assays) is recommended to validate target specificity .
Q. Q4. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Methodological Answer:
Q. Q5. How can structural analogs of this compound be designed to improve crystallinity for X-ray studies?
Methodological Answer:
Q. Q6. What experimental and computational methods reconcile discrepancies in the compound’s predicted vs. observed logP values?
Methodological Answer:
- Experimental logP: Shake-flask method (octanol/water partition) gives logP = 1.8 ± 0.2 .
- Computational Discrepancy: QSPR models (e.g., ACD/Labs) predict logP = 2.3 due to underestimation of sulfonyl group polarity.
- Resolution: Use COSMO-RS solvation models with explicit hydrogen-bonding corrections for better agreement (error < 0.3) .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
